molecular formula C12H13ClN2O4S B1461061 3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propyl chloroacetate CAS No. 591212-99-6

3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propyl chloroacetate

Cat. No. B1461061
CAS RN: 591212-99-6
M. Wt: 316.76 g/mol
InChI Key: SHGIOGFWXQKITA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propyl chloroacetate” is a versatile material used in scientific research. It has a molecular weight of 316.76 . The IUPAC name for this compound is the same as the given name .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H13ClN2O4S/c13-8-11(16)19-7-3-6-14-12-9-4-1-2-5-10(9)20(17,18)15-12/h1-2,4-5H,3,6-8H2,(H,14,15) . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 316.76 . It is recommended to be stored in a refrigerated environment .

Scientific Research Applications

Pharmaceutical Research: Kv1.3 Ion Channel Blockers

This compound has been identified as a potential blocker of the Kv1.3 ion channel . Kv1.3 channels are significant in the functioning of effector memory T cells, and blockers of these channels are being researched for their potential to treat autoimmune diseases. The analogs of this compound could lead to the development of new therapeutic agents targeting conditions such as multiple sclerosis and rheumatoid arthritis.

Antimicrobial Activity: Targeting Bacterial Infections

Research has indicated that derivatives of 1,2-benzothiazine, which include the structure of the compound , exhibit antimicrobial activity . Although the activity may be weaker compared to traditional antibiotics like streptomycin, there is potential for optimization and use in combating bacterial strains resistant to other antibiotics.

Safety and Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

3-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]propyl 2-chloroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O4S/c13-8-11(16)19-7-3-6-14-12-9-4-1-2-5-10(9)20(17,18)15-12/h1-2,4-5H,3,6-8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHGIOGFWXQKITA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NCCCOC(=O)CCl)NS2(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propyl chloroacetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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